di(Atorvastatin-d5) CalciuM Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

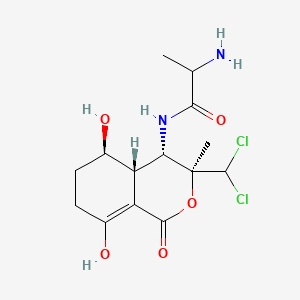

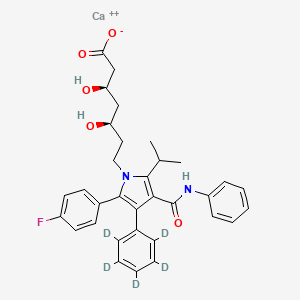

Di(Atorvastatin-d5) Calcium Salt: is a deuterium-labeled version of the active metabolite of atorvastatin. It is extensively utilized in analytical research, particularly in mass spectrometry studies, as an internal standard due to its deuterium labeling, which allows for precise tracking and quantification . Atorvastatin itself is a lipid-lowering drug included in the statin class of medications, primarily used to inhibit the endogenous production of cholesterol in the liver .

Mécanisme D'action

Target of Action

The primary target of di(Atorvastatin-d5) Calcium Salt, also known as Atorvastatin-d5 Calcium Salt, is HMG-CoA reductase . This enzyme is the rate-limiting step in the mevalonate pathway of cholesterol synthesis . By inhibiting this enzyme, Atorvastatin-d5 effectively reduces the production of cholesterol in the body .

Mode of Action

Atorvastatin-d5 acts as a competitive inhibitor of HMG-CoA reductase . It binds to the enzyme and prevents it from catalyzing the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol synthesis . This results in a decrease in cholesterol levels, particularly low-density lipoprotein (LDL), sometimes referred to as "bad cholesterol" .

Biochemical Pathways

The inhibition of HMG-CoA reductase by Atorvastatin-d5 affects the mevalonate pathway, leading to a reduction in the synthesis of several compounds involved in lipid metabolism and transport, including cholesterol, LDL, and very-low-density lipoprotein (VLDL) . This ultimately leads to a decrease in the overall cholesterol levels in the body .

Pharmacokinetics

It is known that the bioavailability of atorvastatin, the non-deuterated form, is weak and variable

Result of Action

The primary result of Atorvastatin-d5’s action is a significant reduction in cholesterol levels, particularly LDL . This reduction in cholesterol levels is associated with a decreased risk of cardiovascular disease, including myocardial infarction and stroke .

Action Environment

Additionally, genetic factors may also play a role in an individual’s response to the drug .

Analyse Biochimique

Biochemical Properties

Atorvastatin-d5 Calcium Salt interacts with the enzyme HMG-CoA reductase, inhibiting its activity . This interaction plays a crucial role in the biochemical reactions related to cholesterol synthesis. By inhibiting HMG-CoA reductase, Atorvastatin-d5 Calcium Salt reduces the production of mevalonate, a key intermediate in the synthesis of cholesterol .

Cellular Effects

Atorvastatin-d5 Calcium Salt has significant effects on various types of cells and cellular processes. It influences cell function by altering cholesterol synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the proliferation and induce apoptosis in cancer cells .

Molecular Mechanism

The molecular mechanism of action of Atorvastatin-d5 Calcium Salt involves binding to and inhibiting the enzyme HMG-CoA reductase . This inhibition disrupts the mevalonate pathway, leading to a decrease in cholesterol synthesis. The reduction in cholesterol levels can lead to changes in gene expression and alterations in various cellular processes .

Metabolic Pathways

Atorvastatin-d5 Calcium Salt is involved in the cholesterol synthesis pathway, specifically the mevalonate pathway . It interacts with the enzyme HMG-CoA reductase, which is a key enzyme in this pathway .

Subcellular Localization

Given its role in inhibiting HMG-CoA reductase, an enzyme located in the cytosol and anchored to the endoplasmic reticulum, it is likely that Atorvastatin-d5 Calcium Salt also localizes to these areas within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of di(Atorvastatin-d5) Calcium Salt involves the deuterium labeling of atorvastatin. The process typically includes the following steps:

Paal-Knorr Synthesis: This method involves the condensation of a 1,4-diketone with a fully protected side chain amine.

Ketal Deprotection: The pure product of the ketal deprotection step is isolated as a crystalline solid.

Ester Hydrolysis and Counter-Ion Exchange: A convenient ethyl acetate extraction procedure is used to isolate the pure atorvastatin calcium.

Industrial Production Methods: The industrial production of atorvastatin calcium salt on a multi-kilogram scale involves several key improvements to ensure high yield and purity:

Isolation of Pure Product: The pure product of the ketal deprotection step is isolated as a crystalline solid.

Ethyl Acetate Extraction: This procedure is used to isolate the pure atorvastatin calcium at the ester hydrolysis and counter-ion exchange step.

Analyse Des Réactions Chimiques

Types of Reactions: Di(Atorvastatin-d5) Calcium Salt undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution Reagents: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, reduction may produce alcohols, and substitution may produce halogenated compounds.

Applications De Recherche Scientifique

Di(Atorvastatin-d5) Calcium Salt has a wide range of scientific research applications, including:

Chemistry: It is used as an internal standard in mass spectrometry studies for precise tracking and quantification.

Medicine: It is used in research related to lipid-lowering drugs and their effects on cholesterol levels.

Industry: It is utilized in the development of pharmaceutical formulations and the study of drug interactions.

Comparaison Avec Des Composés Similaires

Atorvastatin Calcium: The non-deuterated version of di(Atorvastatin-d5) Calcium Salt, used as a lipid-lowering drug.

Lovastatin: Another statin used to lower cholesterol levels.

Pravastatin: A statin with similar lipid-lowering effects.

Rosuvastatin: A statin known for its high potency in lowering cholesterol levels.

Fluvastatin: A statin used for the treatment of hypercholesterolemia.

Simvastatin: A widely used statin for lowering cholesterol levels.

Uniqueness: this compound is unique due to its deuterium labeling, which allows for precise tracking and quantification in analytical research . This makes it particularly valuable in mass spectrometry studies and other analytical techniques where accurate measurement is crucial.

Propriétés

IUPAC Name |

calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O5.Ca/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+2/p-1/t26-,27-;/m1./s1/i3D,5D,6D,9D,10D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYJKAHNDTTZSNX-ADFDHUHVSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3)C(C)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)[2H])[2H].[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34CaFN2O5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetamide,N-[2-(1-hydroxy-2-propynyl)phenyl]-](/img/structure/B586221.png)

![N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine](/img/structure/B586223.png)

![3-Oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B586231.png)